3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide
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Overview
Description
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is a chemical compound with a molecular formula of C8H13ClN4O and a molecular weight of 216.67 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, as well as a propanamide moiety with a methylamino group.
Preparation Methods
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by chlorination and methylation to introduce the chloro and methyl substituents.
Attachment of the propanamide moiety: This involves the reaction of the substituted pyrazole with a suitable amide precursor under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Scientific Research Applications
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide can be compared with other similar compounds, such as:
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide: This compound has an ethylamino group instead of a methylamino group, which may result in different chemical and biological properties.
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid: This compound has a carboxylic acid group instead of a propanamide moiety, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15ClN4O |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H15ClN4O/c1-6-7(10)4-13-14(6)5-9(2,12-3)8(11)15/h4,12H,5H2,1-3H3,(H2,11,15) |
InChI Key |
AIVXIQRXGPEROL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C(=O)N)NC)Cl |
Origin of Product |
United States |
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